Cas no 280110-73-8 (5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride)

5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
- 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride
- PIPERIDINE, 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-, HYDROCHLORIDE (1:1)
- 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride
- Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1
- Z1160899452
- DTXSID60610740
- 5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
- MFCD15071963
- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazolehydrochloride
- SCHEMBL5634422
- AKOS022171633
- 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- EN300-66589
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1)
- ZPNGKRXVCMUARH-UHFFFAOYSA-N
- DB-014365
- CS-0143893
- 280110-73-8
- KS-7481
- AT43761
-
- MDL: MFCD15071963
- インチ: InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
- InChIKey: ZPNGKRXVCMUARH-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=NO1)C2CCNCC2.Cl
計算された属性
- せいみつぶんしりょう: 203.0825398g/mol
- どういたいしつりょう: 203.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51Ų
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB472264-1 g |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 1g |
€287.30 | 2022-03-01 | ||
Enamine | EN300-66589-0.1g |
4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 95% | 0.1g |
$237.0 | 2023-02-13 | |
eNovation Chemicals LLC | D683278-10g |
Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1;1) |
280110-73-8 | 95% | 10g |
$1985 | 2024-05-24 | |
Chemenu | CM179443-1g |
4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride |
280110-73-8 | 95% | 1g |
$259 | 2024-07-28 | |
Enamine | EN300-66589-2.5g |
4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 95% | 2.5g |
$1436.0 | 2023-02-13 | |
Enamine | EN300-66589-0.5g |
4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 95% | 0.5g |
$533.0 | 2023-02-13 | |
abcr | AB472264-5g |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride; . |
280110-73-8 | 5g |
€1101.60 | 2024-04-17 | ||
abcr | AB472264-10g |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride; . |
280110-73-8 | 10g |
€1751.80 | 2024-04-17 | ||
A2B Chem LLC | AF36468-5g |
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride |
280110-73-8 | 95% | 5g |
$824.00 | 2024-04-20 | |
eNovation Chemicals LLC | D683278-10g |
Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1;1) |
280110-73-8 | 95% | 10g |
$1985 | 2025-02-28 |
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochlorideに関する追加情報
Comprehensive Overview of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride (CAS No. 280110-73-8)
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride (CAS No. 280110-73-8) is a chemically synthesized compound belonging to the 1,2,4-oxadiazole family. This heterocyclic structure is widely studied in medicinal chemistry due to its potential biological activities. The compound features a piperidine moiety, which enhances its pharmacokinetic properties, making it a subject of interest in drug discovery and development. Researchers are increasingly focusing on this molecule for its potential applications in central nervous system (CNS) disorders and neurodegenerative diseases, aligning with current trends in precision medicine.
The 1,2,4-oxadiazole scaffold is known for its stability and versatility, often serving as a bioisostere for carboxylic acids or amides. In the case of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride, the addition of a methyl group at the 5-position and a piperidine ring at the 3-position contributes to its unique physicochemical properties. These modifications are critical for improving blood-brain barrier (BBB) permeability, a hot topic in neuroscience research. Recent studies suggest that such compounds may play a role in modulating neurotransmitter receptors, addressing growing public interest in mental health and cognitive enhancement.
From a synthetic perspective, 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride is typically prepared via cyclization reactions involving amidoximes and carboxylic acid derivatives. The hydrochloride salt form improves solubility, a key factor in pharmaceutical formulations. This aligns with industry demands for drug-like properties and oral bioavailability, frequently searched terms in pharmaceutical development forums. Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring compliance with regulatory standards.
In the context of current research trends, this compound has garnered attention for its potential role in targeted therapy. The piperidine moiety, in particular, is a common pharmacophore in G-protein-coupled receptor (GPCR) modulators, a class of targets dominating modern drug discovery. With the rise of computational chemistry and AI-assisted drug design, molecules like 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride are being virtually screened against novel biological targets, reflecting the integration of technology in life sciences.
The stability profile of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride under various pH conditions makes it suitable for diverse formulation strategies. This characteristic is particularly relevant given the increasing focus on biopharmaceutics classification system (BCS) categories in drug development. Furthermore, its potential applications extend to prodrug design, another trending topic in pharmaceutical innovation, where researchers aim to improve therapeutic efficacy and reduce side effects.
Quality control of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride requires stringent protocols to ensure batch-to-batch consistency. This includes monitoring residual solvents, heavy metals, and related substances, addressing the pharmaceutical industry's emphasis on quality by design (QbD) principles. Such rigorous standards resonate with global regulatory expectations and the growing demand for green chemistry practices in synthetic processes.
As research continues, 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride may find applications beyond traditional pharmaceuticals. The compound's structural features make it a candidate for chemical biology probes, enabling studies of complex biological systems. This aligns with the scientific community's expanding interest in mechanism-of-action studies and target identification, frequently searched topics in academic databases.
In conclusion, 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride (CAS No. 280110-73-8) represents a versatile chemical entity with significant potential in multiple research domains. Its unique combination of a 1,2,4-oxadiazole core and piperidine substituent offers numerous possibilities for structural optimization and biological evaluation. As the scientific community continues to explore innovative therapeutic approaches, compounds like this will undoubtedly remain at the forefront of medicinal chemistry research and drug discovery initiatives.
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